![molecular formula C15H25N3O2 B2439759 N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide CAS No. 2411329-57-0](/img/structure/B2439759.png)
N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide is a chemical compound that falls under the category of cyclic peptides. It is a potent inhibitor of the protease enzyme known as human neutrophil elastase (HNE). This enzyme is responsible for the breakdown of elastin, a protein that gives elasticity to tissues in the body, including the lungs. The inhibition of HNE by N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide has potential therapeutic applications in the treatment of lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Mécanisme D'action
The mechanism of action of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide involves the inhibition of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide. This enzyme is responsible for the breakdown of elastin, a protein that gives elasticity to tissues in the body, including the lungs. Inhibition of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide by N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide can prevent the breakdown of elastin and reduce inflammation in the lungs.
Biochemical and Physiological Effects:
N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide, reduce inflammation, and improve lung function. In vivo studies in animal models of COPD and cystic fibrosis have shown that N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide can reduce inflammation, improve lung function, and prevent the breakdown of elastin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide in lab experiments include its potent inhibitory activity against N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide, its ability to reduce inflammation and improve lung function, and its potential therapeutic applications in the treatment of lung diseases. The limitations of using this compound in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis and purification, and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of more efficient synthesis and purification methods for the compound.
3. Investigation of the potential therapeutic applications of the compound in other diseases, such as emphysema and bronchitis.
4. Studies to determine the optimal dosage and administration route for the compound.
5. Exploration of the potential use of the compound in combination with other drugs for the treatment of lung diseases.
Méthodes De Synthèse
The synthesis of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide involves the use of solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a solid support, with the peptide chain growing in the C-terminal to N-terminal direction. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of lung diseases. In vitro studies have shown that the compound is a potent inhibitor of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide, with an IC50 value of 0.4 nM. In vivo studies in animal models of COPD and cystic fibrosis have demonstrated that N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide can reduce inflammation and improve lung function.
Propriétés
IUPAC Name |
N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-18(2)8-4-7-14(19)16-12-9-13(10-12)17-15(20)11-5-3-6-11/h4,7,11-13H,3,5-6,8-10H2,1-2H3,(H,16,19)(H,17,20)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQZVKZSYSNOEU-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC(C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC(C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.